molecular formula C16H15N3OS B11149439 2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide

2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B11149439
M. Wt: 297.4 g/mol
InChI Key: OXGWKZSXXWPEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule with the molecular formula C16H15N3OS and a molecular weight of 297.4 . It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring a wide spectrum of biological activities. The compound is supplied as a high-purity material for research and development purposes. Benzothiazole derivatives are a significant class of heterocyclic compounds extensively investigated for their diverse pharmacological potential. Research into analogous structures has demonstrated that the benzothiazole nucleus is a key pharmacophore in compounds with documented antitumor, antimicrobial, and anti-tubercular activities . Specifically, 2-substituted benzothiazoles have shown promising inhibitory effects against various cancer cell lines, including mammary, ovarian, and colon carcinomas, and are investigated as inhibitors of enzymes like carbonic anhydrase . The structure of this compound, which includes a 2-methyl benzothiazole unit linked to a 2-(4-pyridyl)ethyl group via a carboxamide bridge, suggests its potential utility in several research areas. This compound is presented to the scientific community as a building block for drug discovery, a candidate for biological screening, and a tool for chemical biology studies. Researchers can leverage this compound to explore structure-activity relationships (SAR), develop new therapeutic leads, and investigate novel mechanisms of action. Intended Use and Handling: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-methyl-N-(2-pyridin-4-ylethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-11-19-14-3-2-13(10-15(14)21-11)16(20)18-9-6-12-4-7-17-8-5-12/h2-5,7-8,10H,6,9H2,1H3,(H,18,20)

InChI Key

OXGWKZSXXWPEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Table 1. Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)PuritySource
Benzothiazole formationo-Aminothiophenol, malononitrile, lemon juice85>95%
MethylationDimethyl sulfate, isopropanol/NaOH, 10–15°C90White solid
AmidationHATU, DIPEA, DMF, rt88Crystalline
Pyridyl couplingXylene, reflux, 20 hours75m.p. 198°C

Spectroscopic Characterization

Critical spectral data for validating the structure include:

  • IR : Absorption at 1665–1670 cm⁻¹ (C=O stretch), 2200–2206 cm⁻¹ (CN stretch).

  • ¹H NMR : Singlets for methyl groups (δ 2.95–3.86 ppm), aromatic protons (δ 7.16–8.40 ppm), and pyridyl signals (δ 8.85 ppm).

  • ¹³C NMR : Peaks at δ 160–166 ppm (C=O), 152–155 ppm (C=N), and 55–57 ppm (OCH₃).

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Ensuring methylation occurs exclusively at the 2-position.

  • Byproduct Formation : Minimizing tricyclic byproducts during cyclization.

  • Purification : Recrystallization from dichloroethane or methanol enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 2-Methyl-1,3-Benzothiazole-6-Carboxylate

Structure : Ethyl ester derivative of the benzothiazole-6-carboxylic acid.
Key Differences :

  • The carboxamide group in the target compound is replaced by an ethyl ester.
  • Reactivity: The ester is more electrophilic at the carbonyl carbon, facilitating hydrolysis or aminolysis to form amides.
  • Synthetic Relevance: Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate serves as a precursor for synthesizing carboxamide derivatives via aminolysis .

4-Methyl-N-(2-Phenylethyl)-2-Propyl-1H-Benzimidazole-6-Carboxamide

Structure : Replaces the benzothiazole core with a benzimidazole ring and introduces a propyl group at position 2.
Key Differences :

  • Aromatic System : Benzimidazole contains two nitrogen atoms (vs. one sulfur and one nitrogen in benzothiazole), altering electron distribution and hydrogen-bonding capacity.
  • Bioactivity : Benzimidazoles are widely studied for antiparasitic and antiviral activity, suggesting divergent applications compared to benzothiazoles .

N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)-1-Piperazinyl)-2-Methyl-4-Pyrimidinyl)Amino)-5-Thiazolecarboxamide

Structure : Features a thiazole ring (instead of benzothiazole) linked to a pyrimidine-piperazinyl moiety.
Key Differences :

  • Heterocyclic Diversity : The pyrimidine-piperazinyl group introduces basic nitrogen centers, enhancing solubility and interaction with charged biological targets.
  • Pharmacological Profile : Such derivatives are often designed as kinase inhibitors or receptor antagonists, differing from benzothiazole-based compounds .

Structural and Functional Analysis Table

Compound Name Core Structure Key Functional Groups Potential Applications
2-Methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide Benzothiazole 2-Methyl, 6-carboxamide, 4-pyridylethyl Anticancer agents, enzyme inhibitors
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate Benzothiazole 2-Methyl, 6-ethyl ester Synthetic intermediate
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide Benzimidazole 2-Propyl, 6-carboxamide, phenylethyl Antiparasitic agents
N-(2-chloro-6-methylphenyl)-2-(pyrimidinylamino)thiazolecarboxamide Thiazole Chlorophenyl, pyrimidine-piperazinyl Kinase inhibitors, H2 antagonists

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the benzothiazole core, pyridyl substituents, and methyl/ethyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation, as seen in related benzothiazole derivatives .
    Note : Cross-validation using multiple techniques mitigates misinterpretation of spectral data .

How can researchers elucidate the reaction mechanisms involving this compound’s heterocyclic components?

Advanced Research Question

  • Computational Modeling : Use density functional theory (DFT) to map reaction pathways, such as nucleophilic attacks on the benzothiazole sulfur or amide bond formation.
  • Isotopic Labeling : Track specific atoms (e.g., 15^{15}N in the pyridyl group) to study electronic effects.
  • Kinetic Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

What experimental strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) for protein targets.
  • Molecular Docking : Screen against structural databases (e.g., PDB) to predict binding modes.
  • Cellular Assays : Use fluorescence-based reporters to monitor inhibition/activation in live cells.
    Example : Benzothiazole derivatives have shown antiviral and antitumor activity via protease inhibition, suggesting similar pathways for this compound .

How should researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

  • Multi-Technique Validation : Combine NMR, MS, and IR to cross-check functional groups.
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers in the ethyl-pyridyl chain).
  • Collaborative Analysis : Consult crystallographic data from analogous compounds (e.g., dihedral angles between benzothiazole and pyridyl moieties, as in ).

What role can computational chemistry play in predicting this compound’s reactivity or stability?

Advanced Research Question

  • Reactivity Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reactions (e.g., hydrolysis susceptibility of the carboxamide group).
  • Degradation Pathways : Employ software like Gaussian or ORCA to model oxidative or photolytic degradation.
  • Solvent Effects : COSMO-RS calculations optimize solvent selection for synthesis .

What solvent systems are optimal for its solubility and stability in biological assays?

Basic Research Question

  • Polar Solvents : DMSO (for stock solutions) diluted in PBS or cell culture media.
  • Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic intermediates .

How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Advanced Research Question

  • Analog Synthesis : Modify the pyridyl ethyl group (e.g., substituents at the 4-position) or benzothiazole methyl group.
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydrogen-bond acceptors in the carboxamide) using 3D-QSAR.
  • In Vivo Testing : Compare pharmacokinetics (e.g., bioavailability, half-life) of derivatives in rodent models .

What are the key considerations for studying its metabolic or degradation pathways?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS.
  • Forced Degradation : Expose to heat, light, or oxidants (H2_2O2_2) to identify degradation products.
  • Ecotoxicity : Assess environmental persistence using OECD guidelines .

How can comparative studies with structurally similar compounds enhance understanding of its unique properties?

Advanced Research Question

  • Library Design : Compare with analogs like N-(3-chloro-4-methylphenyl)-6-(1-ethylpyrazol-3-yl)-3-methylisoxazolopyridine-4-carboxamide ().
  • Crystallographic Overlays : Align structures (e.g., using Mercury software) to analyze steric/electronic differences.
  • Bioactivity Correlation : Cross-reference IC50_{50} values against shared targets (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.